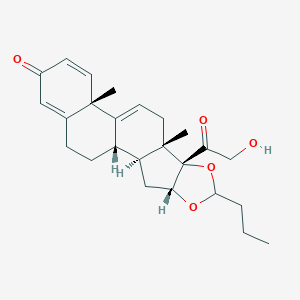

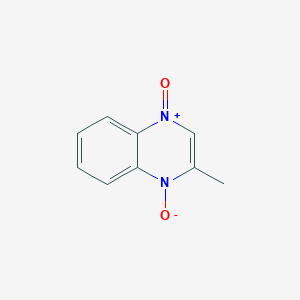

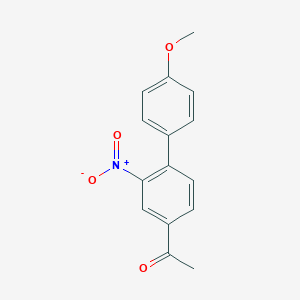

![molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1](/img/structure/B124999.png)

Benzo[b]thiophene-3-methanol, 7-chloro-

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

科研应用

Biodegradation of Organosulfur Compounds

Condensed thiophenes, including derivatives similar to benzo[b]thiophene-3-methanol, 7-chloro-, are significant in the study of the organosulfur compounds present in petroleum and fossil fuels. Research has explored their biodegradation, focusing on the identification of metabolites in laboratory cultures and the environmental fate of these compounds. Dibenzothiophene (DBT) and its alkylated versions serve as models, shedding light on the biodegradation pathways that could apply to benzo[b]thiophene derivatives. This understanding is crucial for addressing the environmental impact of sulfur-containing pollutants (Kropp & Fedorak, 1998).

Thiophene Derivatives in Medicinal Chemistry

The structure-activity relationships of thiophene derivatives, including those related to benzo[b]thiophene-3-methanol, 7-chloro-, have been reviewed, focusing on their therapeutic properties across various biological test systems. The versatility of the thiophene ring as a component in medicinal chemistry highlights its potential in the development of new therapeutic agents, underscoring the significance of structural manipulation to achieve desired biological activities (Drehsen & Engel, 1983).

Synthesis and Applications of Thiophene Derivatives

Recent advancements in the synthesis of thiophene derivatives, a category that includes benzo[b]thiophene-3-methanol, 7-chloro-, have been documented. These compounds find applications in medicinal chemistry, agrochemicals, dyes, and organic materials due to their valuable bioactivities and electronic properties. The development of novel synthetic approaches and the use of diverse catalysts for thiophene derivatives synthesis are crucial for expanding their applications in various fields (Xuan, 2020).

Desulfurization and Surface Chemistry

The interaction of thiophene with surfaces, such as palladium, has been studied to understand the desulfurization processes. This research provides insights into the mechanisms of heterocycle decomposition, which is relevant for environmental remediation techniques and the development of catalysts for removing sulfur from fuels. The decomposition behavior of thiophene and its analogs on metal surfaces informs the design of more effective desulfurization strategies (Caldwell & Land, 1997).

Carcinogenic Potential of Thiophene Derivatives

The evaluation of thiophene derivatives for potential carcinogenicity, including structural analogs of benzo[b]thiophene-3-methanol, 7-chloro-, has been explored. Studies on the thiophene analogs of known carcinogens provide a basis for understanding the molecular mechanisms underlying carcinogenicity and the development of safer chemical compounds (Ashby et al., 1978).

性质

IUPAC Name |

(7-chloro-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFBEHOZYXSGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-3-methanol, 7-chloro- | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

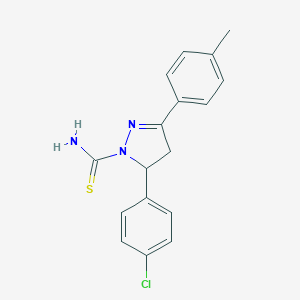

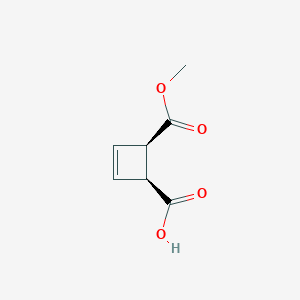

![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)

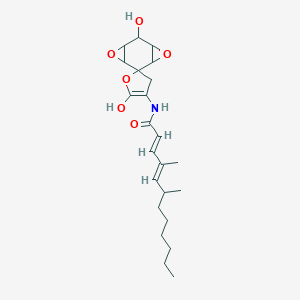

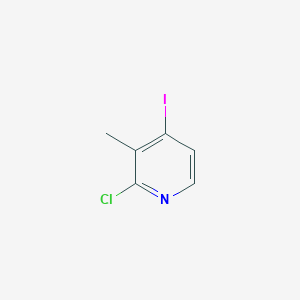

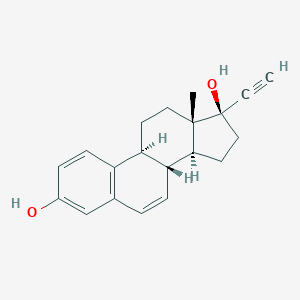

![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)

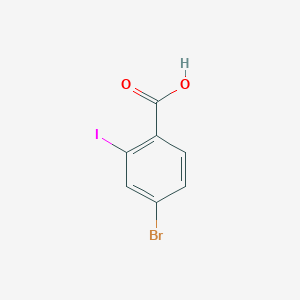

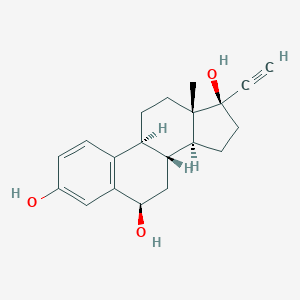

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)